![molecular formula C19H15FN2O4S2 B2532742 Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 687562-41-0](/img/structure/B2532742.png)
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate is not directly described in the provided papers. However, the papers do discuss related furan derivatives that can provide insight into the class of compounds to which the target molecule belongs. Furan derivatives, such as those mentioned in the papers, are known for their potential antimycobacterial properties and their ability to interfere with iron homeostasis . The structural data on these compounds is limited, but the analysis of related fluorinated ester derivatives can shed light on the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related furan derivatives involves the preparation of ester compounds, as described for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . The synthesis typically includes nucleophilic substitution reactions, where a nitro group is displaced by another functional group, such as a phenoxy group, to form various methyl 5-phenoxy-2-furancarboxylates . This suggests that the synthesis of the target compound would likely involve similar strategies, utilizing nucleophilic substitution to introduce the complex thienopyrimidinyl moiety.
Molecular Structure Analysis
The molecular structure of furan derivatives is often elucidated using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These methods provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups. For the target compound, similar analytical techniques would be employed to determine the precise molecular structure, including the positions of the fluorophenyl and thienopyrimidinyl groups.
Chemical Reactions Analysis
The chemical reactions of furan derivatives can vary widely depending on the substituents attached to the furan ring. The provided papers do not detail the specific reactions of the target compound, but they do mention the formation of products like 2,2′-dinitrodiphenyl ether when methyl 5-nitro-2-furancarboxylate reacts with potassium 2-nitrophenoxide . This indicates that furan derivatives can undergo complex reactions, leading to a variety of products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as nitro or fluoro substituents, can affect properties like solubility, melting point, and reactivity . For the target compound, one would expect its physical and chemical properties to be similarly affected by the presence of the fluorophenyl and thienopyrimidinyl groups, which could be analyzed through experimental measurements and computational predictions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A significant body of research has focused on the synthesis of novel compounds using Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate as a precursor for developing compounds with antimicrobial, antitumor, and anti-inflammatory properties. For instance, Ravindra et al. (2008) explored the antimicrobial activity of novel compounds synthesized from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, indicating the potential for developing antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008). Similarly, Gangjee et al. (2008) synthesized potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the compound's utility in cancer research (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor and Anti-inflammatory Applications
Research has also delved into the antitumor and anti-inflammatory applications of derivatives of this compound. Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity, and found potent anticancer activity against several human cancer cell lines, highlighting the compound's relevance in developing antitumor agents (Hafez & El-Gazzar, 2017). Moreover, Selvam et al. (2012) reported the synthesis of thiazolopyrimidine derivatives exhibiting significant antinociceptive and anti-inflammatory activities, further underscoring the therapeutic potential of derivatives of this compound (Selvam, Karthik, Palanirajan, & Ali, 2012).
Eigenschaften
IUPAC Name |
methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S2/c1-25-18(24)15-7-6-13(26-15)10-28-19-21-14-8-9-27-16(14)17(23)22(19)12-4-2-11(20)3-5-12/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJYYUPLVLUTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

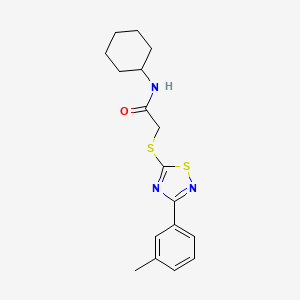
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)
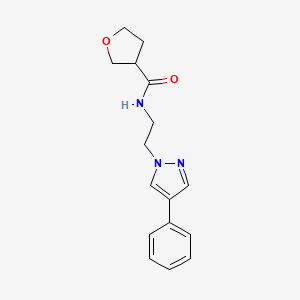
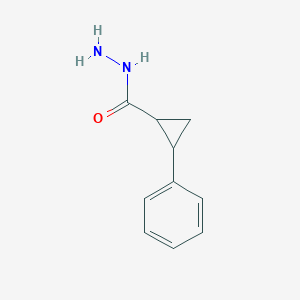
![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)


![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)
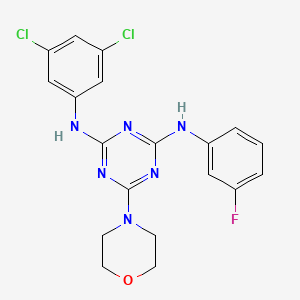
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)
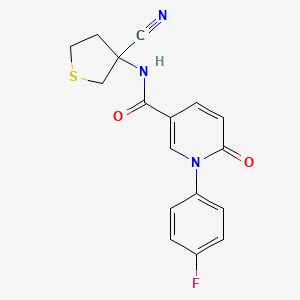
![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)
